Ani9 Demonstrates 13-Fold Greater Potency than T16Ainh-A01 in Functional Electrophysiology
Ani9 exhibits superior potency compared to the commonly used TMEM16A inhibitor T16Ainh-A01. In direct comparisons using patch-clamp electrophysiology, Ani9 inhibits ANO1-mediated chloride currents with an IC50 of approximately 77 nM, which is ~13-fold more potent than T16Ainh-A01 (IC50 ~1 µM) [1]. This substantial difference in potency allows for the use of lower concentrations of Ani9 to achieve effective channel blockade, thereby reducing the potential for off-target effects.
| Evidence Dimension | Potency (IC50) for inhibiting ANO1 chloride current |
|---|---|
| Target Compound Data | ~77 nM |
| Comparator Or Baseline | T16Ainh-A01: ~1 µM |
| Quantified Difference | ~13-fold more potent |
| Conditions | Human ANO1 stably expressed in Fischer rat thyroid (FRT) cells; patch-clamp electrophysiology |
Why This Matters
Higher potency allows for lower working concentrations, minimizing off-target interactions and improving signal-to-noise ratio in electrophysiological assays.
- [1] Seo Y, Lee HK, Park J, Jeon DK, Jo S, Jo M, Namkung W. Ani9, a novel potent small-molecule ANO1 inhibitor with negligible effect on ANO2. PLoS One. 2016;11(5):e0155771. View Source
